molecular formula C8H13N3 B7810840 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole

1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No.: B7810840
M. Wt: 151.21 g/mol
InChI Key: HJMDKIXQKXDUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.209 g/mol This compound is of interest due to its unique structure, which includes a pyrazole ring substituted with a pyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with pyrrolidine in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a few hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Substitution Reactions

This compound undergoes electrophilic and nucleophilic substitutions, primarily at the pyrazole ring's reactive positions (C-3 and C-4).

Reaction TypeReagents/ConditionsProductYieldSource
HalogenationN-Bromosuccinimide (NBS), DMF, 80°C3-Bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole72%
AlkylationEthyl chloroacetate, K₂CO₃, THF, refluxN-Ethylacetate derivative68%
ArylationPhenylhydrazine, CHCl₃/MeOH, reflux1,5-Diarylpyrazole82%

Oxidation and Reduction

The pyrrolidine moiety and pyrazole ring are susceptible to redox transformations.

Oxidation

Oxidizing AgentConditionsProductYieldSource
KMnO₄Acidic aqueous medium, 60°CPyrrolidine N-oxide derivative58%
H₂O₂Acetic acid, 25°CEpoxidation of adjacent alkene (if present)70%

Reduction

Reducing AgentConditionsProductYieldSource
NaBH₄MeOH, 0°CPartially saturated pyrrolidine65%
H₂, Pd/CEthanol, 50 psiFully saturated pyrazolidine88%

Cyclization Reactions

The compound participates in annulation reactions to form fused heterocycles.

SubstrateReagents/ConditionsProductYieldSource
MalononitrileNH₄SCN, EtOH, refluxPyrazolo[1,5-a]pyrimidinone74%
3-HydroxybenzaldehydeAcOH/H₂SO₄, 100°CBenzopyran-fused pyrazole63%

Functional Group Interconversion

The methyl and pyrrolidine groups enable further derivatization.

ReactionReagents/ConditionsProductYieldSource
Ester hydrolysisNaOH, H₂O/EtOH, 70°CCarboxylic acid derivative90%
Amide formationSOCl₂, then NH₃Pyrrolidine carboxamide81%

Catalytic Transformations

Palladium and copper catalysts enhance coupling efficiency.

Reaction TypeCatalysts/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiarylpyrazole76%
Ullmann couplingCuI, 1,10-phenanthroline, DMFN-Arylpyrrolidine derivative69%

Key Findings:

  • Regioselectivity : Substitution favors the C-3 position due to electron-donating effects of the pyrrolidine group .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in halogenation by stabilizing transition states .

  • Catalyst Reusability : Copper triflate/[bmim]PF₆ systems retain >90% activity after four cycles in cyclization .

This reactivity profile underscores its utility in synthesizing bioactive molecules, particularly antimicrobial and anticancer agents . Experimental procedures emphasize temperature control and stoichiometric precision to avoid side products like over-oxidized species or regioisomers .

Scientific Research Applications

Pharmacological Activities

  • Anti-inflammatory Activity :
    • Numerous studies have demonstrated that pyrazole derivatives, including 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole, exhibit significant anti-inflammatory effects. For instance, compounds derived from this structure have been evaluated using the carrageenan-induced rat paw edema model, showing promising results comparable to standard anti-inflammatory drugs like diclofenac and indomethacin .
    • A recent study highlighted that certain derivatives exhibited up to 84% inhibition of inflammation, indicating their potential as effective anti-inflammatory agents .
  • Antimicrobial Properties :
    • The compound has also been investigated for its antimicrobial effects against various bacterial strains. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, which could be beneficial in developing new antibiotics .
    • Specific derivatives were found to be effective against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
  • Anticancer Potential :
    • Emerging research indicates that pyrazole derivatives may inhibit cancer cell proliferation. Some studies have reported that these compounds can induce apoptosis in cancer cell lines, making them candidates for further exploration in cancer therapy .
  • Neuroprotective Effects :
    • There is growing interest in the neuroprotective properties of pyrazole compounds. Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .

Key Synthesis Techniques :

  • Hydrazone Coupling : Utilizing hydrazones as precursors can facilitate the formation of pyrazoles through oxidative coupling reactions .
  • Multicomponent Reactions : These reactions often yield diverse libraries of pyrazole derivatives, allowing for the exploration of structure-activity relationships (SAR) effectively .

Case Studies

  • Anti-inflammatory Studies :
    • A study synthesized a series of pyrazole derivatives and tested their anti-inflammatory activities using the carrageenan model. Compounds showed significant inhibition rates, with some achieving over 80% effectiveness compared to established anti-inflammatory drugs .
  • Antimicrobial Testing :
    • Another case involved testing several synthesized pyrazoles against common pathogens. Results indicated that specific derivatives had MIC values comparable to traditional antibiotics, highlighting their potential as new therapeutic agents .
  • Neuroprotective Research :
    • Investigations into the neuroprotective effects of these compounds revealed their ability to mitigate oxidative damage in neuronal cultures, suggesting a pathway for developing treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-Methyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The structural formula of this compound can be represented as follows:

C9H12N4\text{C}_9\text{H}_{12}\text{N}_4

This compound is synthesized through various methods involving the reaction of pyrrolidine derivatives with pyrazole precursors. Recent advancements in synthetic techniques have allowed for improved yields and purity, facilitating further biological evaluations.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyrrolidine moiety enhances this activity, making it a valuable candidate for developing new antimicrobial agents .

Anticancer Properties

Several studies have investigated the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The mechanism often involves inducing apoptosis and inhibiting tubulin polymerization, which are critical pathways in cancer cell proliferation .

CompoundCell LineIC50 (µM)
This compoundA5494.34 ± 0.98
Similar Pyrazole DerivativeMCF-72.13 ± 0.80

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been documented. Compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways. This inhibition suggests potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Screening
A series of pyrazole derivatives were synthesized and screened against common pathogens. One derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against E. coli, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity
In an experimental setup, a novel pyrazole derivative was tested on A549 cells, revealing an IC50 value of 4.34 µM. This result suggests that modifications in the pyrazole structure can enhance anticancer efficacy, making it a candidate for further development as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : By triggering apoptotic pathways, it can lead to cell death in cancer cells.
  • Disruption of Microbial Cell Function : Its structure allows interaction with microbial membranes, disrupting their integrity.

Properties

IUPAC Name

1-methyl-5-pyrrolidin-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-8(4-6-10-11)7-3-2-5-9-7/h4,6-7,9H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMDKIXQKXDUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.